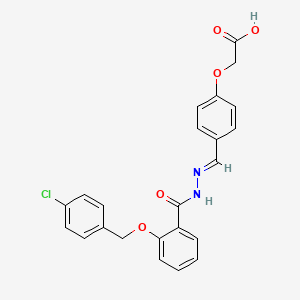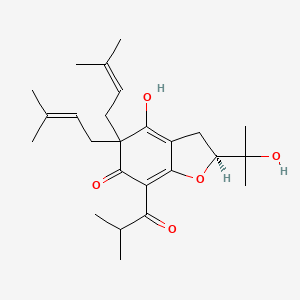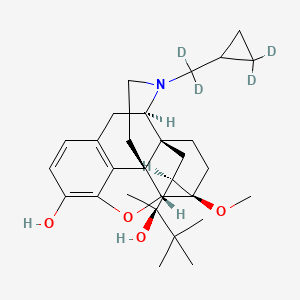
Buprenorphine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buprenorphine-D4 solution is a certified reference material used primarily in forensic and toxicological analysis. It is a deuterated form of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely used in the treatment of moderate to severe pain and opioid addiction. The deuterated form, this compound, is used as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buprenorphine-D4 involves the incorporation of deuterium atoms into the buprenorphine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with thebaine, which undergoes several steps including oxidation, reduction, and substitution reactions to form buprenorphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is then dissolved in methanol to a concentration of 1.0 mg/mL and packaged in 1 mL ampules .
Chemical Reactions Analysis
Types of Reactions: Buprenorphine-D4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of buprenorphine can yield norbuprenorphine, while reduction can regenerate buprenorphine from its oxidized form .
Scientific Research Applications
Buprenorphine-D4 solution is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical methods to ensure accuracy and precision in quantifying buprenorphine and its metabolites.
Biology: In studies investigating the metabolism and pharmacokinetics of buprenorphine.
Medicine: In clinical toxicology and pain prescription monitoring to detect and quantify buprenorphine levels in biological samples.
Industry: In quality control and validation of analytical methods used in pharmaceutical manufacturing
Mechanism of Action
Buprenorphine-D4, like buprenorphine, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects and reduced potential for abuse compared to full opioid agonists. The high affinity for the mu-opioid receptor allows it to displace other opioids, reducing withdrawal symptoms and cravings in opioid-dependent individuals .
Comparison with Similar Compounds
Buprenorphine: The non-deuterated form used in pain management and opioid addiction treatment.
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological activity.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine involved in its metabolism.
Uniqueness: Buprenorphine-D4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of buprenorphine in complex biological matrices .
Properties
Molecular Formula |
C29H41NO4 |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29- |
InChI Key |
RMRJXGBAOAMLHD-UHGBJPCQSA-N |
Isomeric SMILES |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


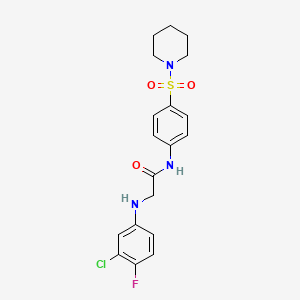
![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)

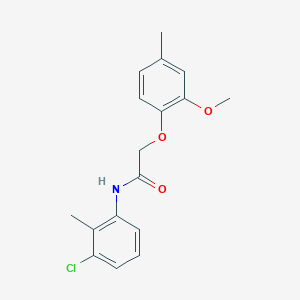
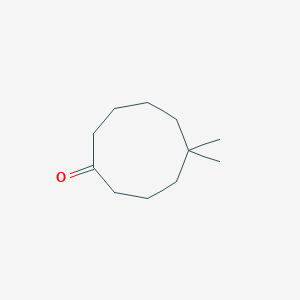
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
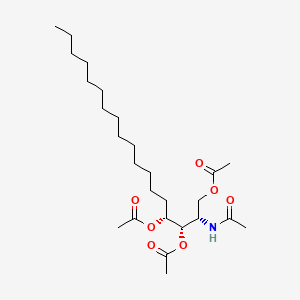
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
